9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole
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Overview
Description
9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a compound that belongs to the class of indole derivatives. Indole compounds are widely found in nature and are known for their bioactive properties, making them significant in various fields such as medicine, agriculture, and materials science. The trifluoromethyl group in this compound enhances its polarity, stability, and lipophilicity, which can be beneficial in pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing trifluoromethylated indoles involves the use of CF3SO2Na under metal-free conditions. This method selectively introduces the trifluoromethyl group to the indole structure, resulting in the desired product with a good yield . Another approach involves the use of platinum(II) complexes catalyzed trifluoromethylation in the presence of CF3I and visible light .
Industrial Production Methods
Industrial production methods for such compounds often involve large-scale synthesis using environmentally friendly and cost-effective reagents. CF3SO2Na has become a popular choice due to its low toxicity and ease of handling .
Chemical Reactions Analysis
Types of Reactions
9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include CF3SO2Na for trifluoromethylation, hydrogen peroxide for oxidation, and sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the indole structure .
Scientific Research Applications
9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s bioactive properties make it useful in studying biological pathways and mechanisms.
Medicine: Its stability and lipophilicity enhance its potential as a pharmaceutical agent.
Industry: It is used in the development of materials with specific properties, such as liquid crystals
Mechanism of Action
The mechanism by which 9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole exerts its effects involves interactions with molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to interact with biological molecules, potentially affecting various signaling pathways and enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
- 6-(trifluoromethyl)indole
- 3-fluoroindole
- 2-methylindole
Uniqueness
What sets 9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole apart from similar compounds is its unique combination of the trifluoromethyl group and the tetrahydro-1H-pyrido[4,3-b]indole structure. This combination enhances its stability, lipophilicity, and potential bioactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C13H13F3N2 |
---|---|
Molecular Weight |
254.25 g/mol |
IUPAC Name |
9-methyl-6-(trifluoromethyl)-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole |
InChI |
InChI=1S/C13H13F3N2/c1-7-2-3-9(13(14,15)16)12-11(7)8-6-17-5-4-10(8)18-12/h2-3,17-18H,4-6H2,1H3 |
InChI Key |
ONQJNRWMGDDFRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C3=C(CCNC3)NC2=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
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